Methyl isopropylcarbamate
Description
Methyl isopropylcarbamate is a carbamate derivative characterized by an isopropyl group attached to the carbamate nitrogen. Its molecular structure (general formula: C₅H₁₁NO₂) enables diverse applications, including pharmaceuticals, agrochemicals, and chemical synthesis. Notably, it is a structural component of carisoprodol (a muscle relaxant), where it contributes to the drug’s pharmacokinetic profile . Carbamates like this compound are valued for their stability and ability to modulate biological activity through steric and electronic effects.
Properties
IUPAC Name |
methyl N-propan-2-ylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2/c1-4(2)6-5(7)8-3/h4H,1-3H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWFYXEJZPCACLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
117.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl isopropylcarbamate can be synthesized through several methods:
Alcoholysis of Carbamoyl Chlorides: This method involves the reaction of carbamoyl chlorides with alcohols.
Curtius Rearrangement: This method involves the rearrangement of acyl azides to isocyanates, which then react with alcohols to form carbamates.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above methods. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve the use of catalysts and specific reaction temperatures to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl isopropylcarbamate undergoes various chemical reactions, including:
Substitution: It can undergo nucleophilic substitution reactions where the carbamate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions, water.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Hydrolysis: Isopropyl alcohol and methyl carbamic acid.
Oxidation: Higher oxidation state carbamates.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Methyl isopropylcarbamate has several scientific research applications:
Biology: It is studied for its potential biological activities, including its role as an enzyme inhibitor.
Medicine: this compound derivatives are explored for their therapeutic potential in treating various diseases.
Industry: It is used in the production of polymers and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl isopropylcarbamate involves its interaction with specific molecular targets. In biological systems, it can act as an enzyme inhibitor by binding to the active site of enzymes and preventing their normal function. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Comparison with Similar Carbamate Compounds
Structural and Functional Differences
The activity and applications of carbamates depend on substituents attached to the nitrogen and oxygen atoms. Below is a comparative analysis:
Key Observations :
- Chain Length : Ethylcarbamates (C2) exhibit higher bacteriostatic activity against Staphylococcus aureus compared to longer alkyl chains (C9–C12) due to better penetration .
- Substituent Effects : Aromatic substituents (e.g., 3-chlorophenyl in chlorpropham) enhance pesticidal activity, while bulky groups (e.g., benzyl) improve target selectivity in enzyme inhibitors .
Antimicrobial Activity
- Ethylcarbamates (e.g., compounds 3 and 16): Showed comparable activity to ampicillin against S. aureus (MIC ~4 μg/mL). Nitro-substituted derivatives exhibited 4-fold higher potency due to hydrogen bonding with bacterial targets .
- Propylcarbamate 17 : Demonstrated 8-fold higher antimycobacterial activity against Mycobacterium marinum (MIC: 16 μg/mL) compared to chloro analogs, suggesting nitro groups enhance efficacy against mycobacteria .
- This compound : Indirect evidence from carisoprodol suggests moderate activity, but its primary role is structural modulation in pharmaceuticals rather than direct antimicrobial action .
Enzyme Inhibition
- Isopropylcarbamate derivatives : In dihydroorotate dehydrogenase (DHODH) inhibitors, the isopropyl group provided moderate synthetic yields (60%) compared to bulkier carbamates, indicating a balance between steric hindrance and reactivity .
Biological Activity
Methyl isopropylcarbamate (MIC) is an organic compound with the molecular formula C₅H₁₁NO₂, known for its diverse biological activities. This article delves into its mechanisms of action, potential therapeutic applications, and relevant research findings.
This compound is a carbamate derivative that exhibits significant enzyme inhibitory activity. Its mechanism primarily involves binding to the active sites of enzymes, thereby preventing their normal function. This inhibition can disrupt various biochemical pathways, which may lead to therapeutic effects in specific conditions.
Chemical Reactions:
- Hydrolysis: Under acidic or basic conditions, MIC hydrolyzes to produce isopropyl alcohol and methyl carbamic acid.
- Oxidation: It can be oxidized to form higher oxidation state carbamates.
- Substitution Reactions: MIC can undergo nucleophilic substitution, replacing the carbamate group with other nucleophiles like amines or alcohols.
Enzyme Inhibition
Research indicates that MIC acts as an enzyme inhibitor, which may have implications in treating diseases where enzyme regulation is crucial. For instance, its potential role in inhibiting cholinesterase suggests applications in neuropharmacology.
Antimicrobial Properties
Studies have shown that MIC exhibits antimicrobial activity against various pathogens. This property positions it as a candidate for pharmaceutical applications, particularly in developing new antibiotics or preservatives.
Study on Enzyme Inhibition
A study evaluated the effectiveness of MIC as a cholinesterase inhibitor. Results indicated that MIC significantly inhibited enzyme activity in vitro, suggesting potential therapeutic applications in treating conditions like Alzheimer's disease.
Antimicrobial Activity Assessment
In a comparative study of several carbamate derivatives, MIC demonstrated notable antibacterial and antifungal properties. It was effective against strains such as Escherichia coli and Candida albicans, highlighting its potential use in medicinal chemistry and agricultural applications .
Comparative Analysis with Similar Compounds
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | C₅H₁₁NO₂ | Enzyme inhibitor, antimicrobial |
| Ethyl Carbamate | C₅H₁₁NO₂ | Similar enzyme inhibition but less potent |
| Isopropyl Carbamate | C₄H₉NO₂ | Limited biological activity compared to MIC |
| Methyl Carbamate | C₃H₇NO₂ | Weaker enzyme inhibition |
This compound's unique combination of methyl and isopropyl groups contributes to its distinct biological properties compared to other carbamates.
Q & A
Q. What metadata should accompany datasets on methyl isopropylcarbamate to ensure reusability?
- Include:
- Synthetic conditions (reagents, catalysts, reaction time).
- Analytical instrument parameters (e.g., HPLC column type, NMR frequency).
- Raw data files (e.g., .jdx for spectra, .csv for chromatograms) .
Literature and Citation Practices
Q. How to critically evaluate conflicting literature on this compound’s mechanism of action?
- Conduct a systematic review:
- Compare methodologies (e.g., in vitro vs. in vivo models).
- Assess sample sizes and statistical power.
- Prioritize studies with transparent raw data and replication attempts .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
